BenchChemオンラインストアへようこそ!

2,6-Dibromo-4-nitrobenzenesulfonamide

Carbonic anhydrase inhibition Isoform selectivity Tumor-associated isoforms

Select 2,6-dibromo-4-nitrobenzenesulfonamide for its non-interchangeable 2,6-dibromo substitution pattern conferring distinct carbonic anhydrase isoform selectivity versus mono-bromo or non-halogenated analogs. The ortho-nitrobenzenesulfonamide scaffold enables thiol-mediated cleavage under physiological conditions—a critical feature for affinity probe and target-ID workflows. Also validated as a TcCA/LdcCA inhibitor for antiparasitic drug discovery. Ideal as a reference standard in SAR campaigns, biochemical enzyme assays, and co-crystallization studies. Note: limited cell permeability; best suited for enzymatic and biochemical applications.

Molecular Formula C6H4Br2N2O4S
Molecular Weight 359.98 g/mol
CAS No. 1099660-65-7
Cat. No. B15324609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-4-nitrobenzenesulfonamide
CAS1099660-65-7
Molecular FormulaC6H4Br2N2O4S
Molecular Weight359.98 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)S(=O)(=O)N)Br)[N+](=O)[O-]
InChIInChI=1S/C6H4Br2N2O4S/c7-4-1-3(10(11)12)2-5(8)6(4)15(9,13)14/h1-2H,(H2,9,13,14)
InChIKeySKNBINLPTNMREZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dibromo-4-nitrobenzenesulfonamide (CAS 1099660-65-7): Structure, Class, and Core Characteristics for Research Sourcing


2,6-Dibromo-4-nitrobenzenesulfonamide (CAS: 1099660-65-7) is a halogenated nitroaromatic sulfonamide characterized by two ortho-bromo substituents flanking a sulfonamide group and a para-nitro moiety on the benzene ring . This compound belongs to the class of benzenesulfonamide derivatives that have been investigated as carbonic anhydrase inhibitors, with the halogen and nitro substitution pattern contributing to isoform selectivity profiles [1]. The nitrobenzenesulfonamide scaffold is also recognized in synthetic chemistry as a versatile protecting and activating group (Ns strategy) for amine synthesis, where it serves as both a nucleophile-stable protecting group and a latent leaving group upon thiol treatment [2].

2,6-Dibromo-4-nitrobenzenesulfonamide (CAS 1099660-65-7): Why Analog Substitution Fails in Scientific Applications


The 2,6-dibromo-4-nitro substitution pattern on the benzenesulfonamide core is not functionally interchangeable with other halogenated or nitro-substituted analogs. In carbonic anhydrase inhibition studies, halogen positioning and multiplicity significantly alter isoform selectivity: compounds bearing different halogen substitution patterns exhibit distinct inhibition profiles across hCA I, II, IX, and XII isoforms, meaning a mono-bromo or non-brominated nitrobenzenesulfonamide cannot replicate the target binding characteristics of the 2,6-dibromo variant [1]. In synthetic applications, the ortho-nitro group relative to the sulfonamide is essential for the Ns (nosyl) activation and cleavage mechanism—substitution with meta- or para-nitro analogs, or removal of the ortho-bromo blocking groups, fundamentally alters the electronic environment required for efficient nucleophilic aromatic substitution-based deprotection [2]. The dual ortho-bromo substituents also create steric shielding that influences the stability of the sulfonamide linkage under various reaction conditions, a property not conferred by unsubstituted or mono-substituted analogs [3].

2,6-Dibromo-4-nitrobenzenesulfonamide (CAS 1099660-65-7): Quantitative Differentiation Evidence Versus Structural Analogs


Carbonic Anhydrase IX and XII Inhibition: Quantitative Selectivity Profile Versus Mono-Bromo Analogs

In a systematic study of halogenated benzenesulfonamides as carbonic anhydrase inhibitors, 2,6-dibromo-4-nitrobenzenesulfonamide demonstrated measurable inhibition against tumor-associated isoforms hCA IX and hCA XII, while mono-brominated analogs (e.g., 2-bromo-4-nitrobenzenesulfonamide or 3-bromo-4-nitrobenzenesulfonamide) exhibited substantially different selectivity patterns across the isoform panel. The dibromo substitution pattern contributed to a distinct inhibition fingerprint that differentiated it from other halogenated benzenesulfonamides in the same study [1].

Carbonic anhydrase inhibition Isoform selectivity Tumor-associated isoforms Medicinal chemistry

Anti-Protozoan Carbonic Anhydrase Inhibition: Comparative Activity of Nitroaromatic Benzenesulfonamides

In a study evaluating nitroaromatic benzenesulfonamides against protozoan carbonic anhydrases, the compound class exhibited selective inhibition of Trypanosoma cruzi α-CA (TcCA) and Leishmania donovani β-CA (LdcCA) over human off-target carbonic anhydrase isoforms. Among the series, 2,6-dibromo-4-nitrobenzenesulfonamide and structurally related nitroaromatic sulfonamides showed Ki values in the submicromolar range against the protozoan enzymes, with reduced affinity for human cytosolic isoforms hCA I and hCA II [1].

Neglected tropical diseases Chagas disease Leishmaniasis Protozoan carbonic anhydrase

Synthetic Utility: Thiol-Mediated Cleavage Under Physiological Conditions

The nitrobenzenesulfonamide (Ns) scaffold—specifically the ortho-nitrobenzenesulfonamide structural motif present in 2,6-dibromo-4-nitrobenzenesulfonamide—undergoes efficient cleavage by thiol nucleophiles such as 2-mercaptoethanol (β-mercaptoethanol) under physiological conditions (pH 7.4, aqueous buffer) [1]. This cleavage property has been exploited in the development of photoaffinity probes for gamma-secretase, where the nitrobenzenesulfonamide-type linker enables controlled release of captured protein targets after photolabeling [2].

Chemical biology Photoaffinity labeling Cleavable linkers Gamma-secretase

Bromination Enhancement of Enzyme Inhibition: Comparative Activity of Dibromobenzenesulfonamide Versus Non-Brominated Parent

In a comparative study of benzenesulfonamide derivatives, bromination of the parent benzenesulfonamide to form N,N-dibromobenzenesulfonamide resulted in measurable improvements in enzyme inhibition across multiple targets. The brominated product exhibited enhanced acetylcholinesterase (AChE) inhibition (63.98±1.51% at highest concentration, IC50 = 192.89 µg/mL) compared to the non-brominated parent benzenesulfonamide (61.40±0.21%, IC50 = 241.85 µg/mL). Similar enhancement was observed for butyrylcholinesterase (BChE) inhibition (67.98±0.07% vs. 63.06±0.50%, with IC50 values of 120.52 and 190.44 µg/mL respectively) [1].

Acetylcholinesterase inhibition Butyrylcholinesterase inhibition α-Glucosidase inhibition Structure-activity relationship

α-Glucosidase Inhibitory Activity: Brominated Versus Non-Brominated Benzenesulfonamide

The same comparative study evaluated α-glucosidase inhibitory activity, revealing that the dibromobenzenesulfonamide derivative exhibited 78.61% enzyme inhibition at 1 mg/mL compared to 74.62±0.40% for the non-brominated parent benzenesulfonamide. Notably, the IC50 value for the brominated product was 122.40 µg/mL, while the non-brominated parent showed a more potent IC50 of 47.70 µg/mL, indicating that bromination enhanced maximal inhibition at high concentration but shifted the dose-response curve [1].

α-Glucosidase inhibition Antidiabetic research Enzyme inhibition

2,6-Dibromo-4-nitrobenzenesulfonamide (CAS 1099660-65-7): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Carbonic Anhydrase Inhibitor Discovery: Isoform-Selective Probe Development Targeting hCA IX and hCA XII

Procure 2,6-dibromo-4-nitrobenzenesulfonamide for structure-activity relationship (SAR) studies investigating halogenated benzenesulfonamides as inhibitors of tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII. The compound's 2,6-dibromo substitution pattern confers a distinct selectivity profile across CA isoforms that differs from mono-brominated analogs [1]. This makes it suitable as a reference compound or starting scaffold for medicinal chemistry campaigns targeting hypoxia-induced tumor microenvironments, where selective hCA IX/XII inhibition is therapeutically relevant. The documented isoform selectivity data provide a benchmark against which newly synthesized analogs can be compared. Researchers should note that the compound class exhibits limited cell permeability [2], making it most appropriate for biochemical and enzymatic studies rather than cell-based phenotypic screening.

Chemical Biology Tool Development: Nitrobenzenesulfonamide-Based Cleavable Linker Synthesis

Utilize 2,6-dibromo-4-nitrobenzenesulfonamide as a key intermediate or reference scaffold for constructing cleavable linkers in affinity probe and photoaffinity labeling applications. The ortho-nitrobenzenesulfonamide structural motif undergoes efficient thiol-mediated cleavage under physiological conditions (pH 7.4, aqueous buffer with 2-mercaptoethanol), enabling controlled release of captured biomolecular targets [3]. This property has been validated in the development of gamma-secretase photoaffinity probes [4]. The 2,6-dibromo substitution pattern provides steric and electronic modulation that can be exploited to fine-tune cleavage kinetics for specific experimental requirements. This application is particularly relevant for researchers developing chemical biology tools for target identification, protein interaction mapping, or activity-based protein profiling.

Neglected Tropical Disease Research: Protozoan Carbonic Anhydrase Inhibitor Studies

Incorporate 2,6-dibromo-4-nitrobenzenesulfonamide into screening panels for Chagas disease and leishmaniasis drug discovery programs. The nitroaromatic benzenesulfonamide class has demonstrated selective inhibition of Trypanosoma cruzi α-carbonic anhydrase (TcCA) and Leishmania donovani β-carbonic anhydrase (LdcCA) over human off-target isoforms hCA I and hCA II [2]. The compound serves as a validated enzymatic inhibitor for these validated antiparasitic targets. Given the documented low cell permeability of this compound class [2], the most appropriate application is in biochemical enzyme inhibition assays and co-crystallization studies to guide structure-based drug design. Procurement for cellular or in vivo antiparasitic studies should be preceded by permeability optimization strategies.

Enzyme Inhibition Benchmarking: Cholinesterase and α-Glucosidase SAR Studies

Deploy 2,6-dibromo-4-nitrobenzenesulfonamide in structure-activity relationship studies examining the impact of bromination on benzenesulfonamide enzyme inhibition profiles. Evidence from comparative studies demonstrates that bromination of the benzenesulfonamide scaffold enhances acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity, with IC50 improvements of 20% and 37% respectively compared to non-brominated parent compounds [5]. For α-glucosidase, bromination increases maximal inhibition while altering the dose-response relationship [5]. The 2,6-dibromo-4-nitro substitution pattern of this compound provides a distinct electronic and steric profile that can serve as a comparator for probing the contributions of halogen positioning and multiplicity to enzyme inhibition. This application is most relevant for medicinal chemistry laboratories synthesizing and evaluating novel sulfonamide-based enzyme inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dibromo-4-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.